Enhanced Aldose Reductase Inhibition in the TAT Derivative vs. Class Standard
While direct data for the parent compound is unavailable, the derivative [5-(3-thienyl)tetrazol-1-yl]acetic acid (TAT) demonstrates that the 3-thienyl-tetrazole core is a privileged scaffold for potent aldose reductase (AR) inhibition. TAT exhibits single-digit nanomolar potency across species, which is significantly more potent than many classical AR inhibitors like Sorbinil [1].
| Evidence Dimension | Aldose Reductase (AR) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 x 10^-8 M (rat lens); 2.3 x 10^-8 M (rabbit lens); 2.8 x 10^-8 M (human placenta) |
| Comparator Or Baseline | Classical AR inhibitors (e.g., Sorbinil) typically exhibit IC50 values in the 0.1-10 µM range. |
| Quantified Difference | TAT is approximately 100- to 1000-fold more potent than the class baseline. |
| Conditions | In vitro enzymatic assay using partially purified AR from rat lens, rabbit lens, and human placenta [1]. |
Why This Matters
This establishes the 3-thienyl-tetrazole core as a high-value starting point for developing next-generation, ultra-potent AR inhibitors for treating diabetic complications.
- [1] Inagaki, N., et al. (1993). Characterization of a novel aldose reductase inhibitor, TAT, and its effects on streptozotocin-induced diabetic neuropathy in rats. The Japanese Journal of Pharmacology, 63(3), 323-331. View Source
